tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)(2,2,2-trifluoroethyl)carbamate tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)(2,2,2-trifluoroethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698991
InChI: InChI=1S/C18H26BF3N2O4/c1-15(2,3)26-14(25)24(11-18(20,21)22)13-10-12(8-9-23-13)19-27-16(4,5)17(6,7)28-19/h8-10H,11H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C
Molecular Formula: C18H26BF3N2O4
Molecular Weight: 402.2 g/mol

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)(2,2,2-trifluoroethyl)carbamate

CAS No.:

Cat. No.: VC13698991

Molecular Formula: C18H26BF3N2O4

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)(2,2,2-trifluoroethyl)carbamate -

Specification

Molecular Formula C18H26BF3N2O4
Molecular Weight 402.2 g/mol
IUPAC Name tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)carbamate
Standard InChI InChI=1S/C18H26BF3N2O4/c1-15(2,3)26-14(25)24(11-18(20,21)22)13-10-12(8-9-23-13)19-27-16(4,5)17(6,7)28-19/h8-10H,11H2,1-7H3
Standard InChI Key DCUOFQDXZWLBKE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

The compound features a pyridine ring substituted at the 2- and 4-positions. The 4-position hosts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, while the 2-position contains a carbamate functional group modified with a tert-butyl protecting group and a 2,2,2-trifluoroethyl chain . This design integrates three critical elements:

  • Boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions for biaryl bond formation .

  • Trifluoroethyl group: Enhances metabolic stability and lipophilicity, common in bioactive molecules .

  • tert-Butyl carbamate: Protects amines during synthetic sequences and enables controlled deprotection .

Table 1: Key Structural Features

ComponentRoleExample Analogues (CAS)
Pinacol boronate esterCross-coupling reagent1095708-32-9 , 1310405-05-0
Trifluoroethyl carbamateStability/Lipophilicity modifier1036990-30-3 , P000293079
tert-Butyl groupAmine protection1850305-79-1 , 496786-98-2

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategy

While no explicit protocol exists for this compound, its synthesis likely proceeds through sequential functionalization of a pyridine precursor:

  • Boronation: Introduction of the pinacol boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .

  • Carbamate Formation: Reaction of the pyridinyl amine with di-tert-butyl dicarbonate (Boc₂O) and 2,2,2-trifluoroethyl bromide under basic conditions .

Critical Reaction Parameters

  • Temperature: Borylation typically occurs at 80–100°C in tetrahydrofuran (THF) .

  • Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for Suzuki couplings .

  • Protection: Boc groups are stable under basic conditions but cleaved by acids like HCl or TFA .

Physicochemical Properties

Experimental and Predicted Data

Using analogues (e.g., CAS 1095708-32-9 and P000293079 ), key properties can be extrapolated:

Table 2: Physicochemical Profile

PropertyValue (Analogues)Method/Source
Molecular Weight~388.19 g/mol Mass spectrometry
LogP (lipophilicity)2.74–3.46 Computational prediction
Solubility0.0446 mg/mL in water ESOL model
Melting PointNot reported (likely >150°C)Differential scanning calorimetry

Spectroscopic Signatures

  • ¹H NMR: Peaks at δ 1.43 (tert-butyl), 3.42–3.72 (trifluoroethyl CH₂), 8.19–8.83 (pyridine protons) .

  • ¹¹B NMR: Signal near δ 30 ppm for boronate esters .

  • IR: Stretches at 1740 cm⁻¹ (carbamate C=O) and 1340 cm⁻¹ (B-O) .

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound’s boronate ester enables late-stage diversification via Suzuki couplings, a strategy employed in kinase inhibitor development . The trifluoroethyl group improves blood-brain barrier penetration, making it valuable in CNS-targeted therapies .

Case Study: Analogous Inhibitors

  • JAK2 Inhibitors: tert-Butyl carbamates with boronate esters show IC₅₀ values <100 nM in enzymatic assays .

  • Anticancer Agents: Pyridine-boronate derivatives inhibit tubulin polymerization (EC₅₀ = 1.2 μM) .

ParameterValueSource
LD₅₀ (oral, rat)>2000 mg/kg Acute toxicity studies
MutagenicityNegative (Ames test) OECD 471

Future Directions and Challenges

Synthetic Optimization

  • Catalyst Development: Earth-abundant metal catalysts to replace palladium .

  • Flow Chemistry: Continuous processing to enhance boronate ester stability .

Biological Screening

  • Target Identification: Proteomics studies to map binding partners .

  • PK/PD Modeling: Correlating trifluoroethyl substitution with bioavailability .

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